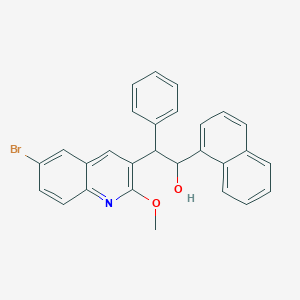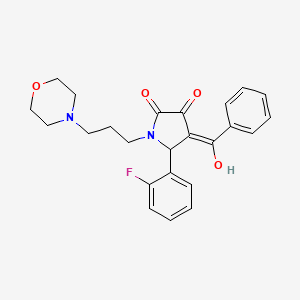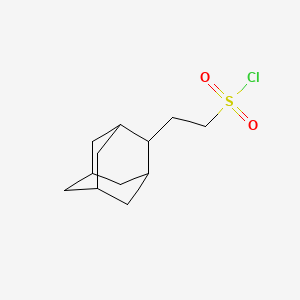
(betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol, or (betaR)-6-BMNPE for short, is a synthetic compound that has garnered attention from researchers due to its potential applications in medicine and scientific research. This compound is a derivative of the naphthylquinoline family of compounds, and has been studied for its ability to interact with various biochemical and physiological processes.
科学的研究の応用
Structural Features and Supersymmetry
The compound exhibits unique structural features, including two molecules in the asymmetric unit presenting similar conformations. These conformations are related by a local pseudo-binary axis, resulting in a type of supersymmetry. The structural cohesion involves weak intermolecular contacts like Br–Br interactions and π-stacking, with potential implications on supersymmetry (Petit et al., 2007).
Antitubercular Evaluation
This compound has been evaluated for its antimycobacterial activity against Mycobacterium tuberculosis. Various derivatives of the compound were synthesized and tested, showing promising antitubercular agents. The study emphasizes the importance of phenyl, naphthyl, and halogen moieties in this context (Kantevari et al., 2011).
Antimycobacterial Activity
A series of derivatives of this compound were synthesized and their antimycobacterial activities assessed. The study found that certain compounds showed significant growth inhibition of mycobacterial activity with minimal inhibitory concentrations (Upadhayaya et al., 2009).
Antibacterial Properties
This compound has been studied for its antibacterial properties. The halogenated hydrocarbon amination reaction was used to produce a molecule with promising antibacterial activity, as demonstrated by structural and activity analyses (Cai Zhi, 2010).
Synthesis and Application in Chemotherapy
The synthesis and application of derivatives of this compound in chemotherapy have been explored. Its structural characteristics and potential cancer chemopreventive properties have been evaluated through various in vitro assays, highlighting its relevance in cancer research (Jang et al., 2002).
特性
IUPAC Name |
2-(6-bromo-2-methoxyquinolin-3-yl)-1-naphthalen-1-yl-2-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22BrNO2/c1-32-28-24(17-20-16-21(29)14-15-25(20)30-28)26(19-9-3-2-4-10-19)27(31)23-13-7-11-18-8-5-6-12-22(18)23/h2-17,26-27,31H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFILYYATTXFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(C4=CC=CC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2652608.png)
![3-[(3-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2652611.png)

![Methyl 7-(2,3-dichlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2652613.png)


![3-(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2652617.png)

![3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2652619.png)
![4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B2652624.png)
![N1-(2-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2652625.png)
![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2652626.png)
